molecular formula C19H21N3O B2430787 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea CAS No. 899753-82-3

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea

Cat. No.: B2430787
CAS No.: 899753-82-3
M. Wt: 307.397
InChI Key: FOUDNKLSFHCWRA-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-ethylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the urea nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, affecting their function. The indole ring could play a role in binding to biological targets, while the urea moiety might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-indol-3-yl)-3-(2-methylphenyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(4-ethylphenyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(2-chlorophenyl)urea

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on the indole and phenyl rings

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-14-9-5-7-11-16(14)20-19(23)21-17-13-22(4-2)18-12-8-6-10-15(17)18/h5-13H,3-4H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUDNKLSFHCWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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